molecular formula C25H32N2O4S B10819880 Tosylacrylamido)butanamide

Tosylacrylamido)butanamide

Cat. No. B10819880
M. Wt: 456.6 g/mol
InChI Key: BLEQGDOEDLJWCG-NGIFANIDSA-N
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Description

WRR139 is a peptide vinyl sulfone compound that plays a significant role in various disease processes, including inflammation and cancer. It acts as an inhibitor of the cytosolic enzyme N-glycanase 1 (NGLY1) and nuclear respiratory factor 1 (Nrf1). WRR139 has been shown to amplify the cytotoxic effects of Carfilzomib on cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

WRR139 is synthesized through a series of chemical reactions involving peptide vinyl sulfone formation. The synthetic route typically involves the reaction of a peptide with a vinyl sulfone group under controlled conditions. The reaction conditions include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

The industrial production of WRR139 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment and techniques to ensure consistent quality and efficiency. The compound is then purified and tested to meet industry standards before being distributed for research purposes .

Chemical Reactions Analysis

Types of Reactions

WRR139 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

WRR139 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its role in inhibiting N-glycanase 1 and nuclear respiratory factor 1, which are involved in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating inflammation and cancer. It enhances the cytotoxicity of Carfilzomib, making it a valuable compound in cancer research.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

WRR139 exerts its effects by inhibiting the cytosolic enzyme N-glycanase 1 and nuclear respiratory factor 1. This inhibition disrupts the processing, localization, and activation of nuclear respiratory factor 1 in cells. The compound enhances the cytotoxicity of Carfilzomib in an N-glycanase 1-dependent manner, making it effective in targeting cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WRR139

WRR139 is unique in its dual inhibition of N-glycanase 1 and nuclear respiratory factor 1, which sets it apart from other similar compounds. Its ability to enhance the cytotoxic effects of Carfilzomib further highlights its potential as a valuable compound in cancer research and treatment .

properties

Molecular Formula

C25H32N2O4S

Molecular Weight

456.6 g/mol

IUPAC Name

(2S)-N-(3-methylbutyl)-2-[[(E)-3-(4-methylphenyl)sulfonylprop-2-enoyl]amino]-4-phenylbutanamide

InChI

InChI=1S/C25H32N2O4S/c1-19(2)15-17-26-25(29)23(14-11-21-7-5-4-6-8-21)27-24(28)16-18-32(30,31)22-12-9-20(3)10-13-22/h4-10,12-13,16,18-19,23H,11,14-15,17H2,1-3H3,(H,26,29)(H,27,28)/b18-16+/t23-/m0/s1

InChI Key

BLEQGDOEDLJWCG-NGIFANIDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)NCCC(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC(=O)NC(CCC2=CC=CC=C2)C(=O)NCCC(C)C

Origin of Product

United States

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